molecular formula C16H16ClNOS B5765989 2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide

2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide

Cat. No. B5765989
M. Wt: 305.8 g/mol
InChI Key: CLABCWNKWIPKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of thioamides. It is a synthetic compound that has been studied for its potential use in medicinal chemistry. The compound has been shown to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. The compound may also act on other pathways in the body to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been investigated for its potential use in the treatment of cancer and other diseases. However, more research is needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide in lab experiments is its potential use in the treatment of various diseases. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for further research. However, one limitation of using the compound is its potential toxicity. More research is needed to fully understand the safety profile of the compound.

Future Directions

There are several future directions for the study of 2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide. One direction is to further investigate its potential use in the treatment of cancer and other diseases. Another direction is to study the safety profile of the compound in more detail. Additionally, researchers may investigate the mechanism of action of the compound to better understand how it produces its effects. Finally, researchers may explore the potential of modifying the structure of the compound to improve its efficacy and safety.

Synthesis Methods

The synthesis of 2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide involves the reaction of 3-chlorobenzyl chloride with sodium thioacetate in the presence of a base such as triethylamine. The resulting compound is then reacted with 4-methylacetanilide in the presence of a catalyst such as palladium on carbon to yield the final product.

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has been studied for its potential use in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been investigated for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-12-5-7-15(8-6-12)18-16(19)11-20-10-13-3-2-4-14(17)9-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLABCWNKWIPKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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